molecular formula C21H22FN3O5S2 B2525109 2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 620568-52-7

2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2525109
M. Wt: 479.54
InChI Key: LEKOKVKFMIFUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H25N3O6S2 and it has a molecular weight of 491.58. The structure includes a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is part of a class of synthesized thiazolidinone derivatives that have been evaluated for their antimicrobial properties. These derivatives, including structures similar to the specified compound, have shown promising activity against a range of bacteria and fungi, indicating their potential as novel antimicrobial agents. For instance, a study demonstrated the synthesis of various thiazolidinone derivatives and assessed their effectiveness against Gram-negative and Gram-positive bacteria, as well as Aspergillus niger and Candida albicans, showcasing the broad-spectrum antimicrobial potential of these compounds (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Potential

Thiazolidinone derivatives, closely related to the queried compound, have been explored for their anticancer activities. Their structure-activity relationships are pivotal in designing compounds with enhanced efficacy against various cancer cell lines. The modification of the thiazolidinone core and its substitution patterns play critical roles in determining the cytotoxic properties against cancer cells, suggesting the potential of these compounds in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Photodynamic Therapy Applications

Compounds incorporating the benzenesulfonamide group have been synthesized and characterized for their applications in photodynamic therapy (PDT). These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates for the treatment of cancer through PDT. The structural attributes of these compounds contribute to their potential as efficient photosensitizers, which is crucial for the successful application of PDT in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Aldose Reductase Inhibition

Some derivatives of the thiazolidinone class have shown potential as aldose reductase inhibitors, which is significant for the management of diabetic complications. By inhibiting the aldose reductase enzyme, these compounds can prevent or reduce the severity of diabetic complications, highlighting their therapeutic potential beyond antimicrobial and anticancer applications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S2/c1-30-13-5-12-25-20(27)18(14-19(26)23-16-10-8-15(22)9-11-16)31-21(25)24-32(28,29)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKOKVKFMIFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide

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